molecular formula C11H13N3O6 B14202804 {[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid CAS No. 914379-98-9

{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid

Cat. No.: B14202804
CAS No.: 914379-98-9
M. Wt: 283.24 g/mol
InChI Key: UWPIDTMYKGDVLF-UHFFFAOYSA-N
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Description

{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid is a complex organic compound characterized by its unique structure, which includes both hydroxyamino and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzylamine with glyoxylic acid, followed by the introduction of a hydroxyamino group through a hydroxylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso derivatives, while reduction of the nitrophenyl group can produce amino derivatives.

Scientific Research Applications

{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid exerts its effects involves interactions with various molecular targets. The hydroxyamino group can participate in hydrogen bonding and redox reactions, while the nitrophenyl group can interact with aromatic systems. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-(Hydroxyamino)-2-oxoethyl][(4-chlorophenyl)methyl]amino}acetic acid: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    {[2-(Hydroxyamino)-2-oxoethyl][(4-methylphenyl)methyl]amino}acetic acid: Contains a methylphenyl group, which may alter its reactivity and applications.

Uniqueness

{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid is unique due to the presence of both hydroxyamino and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

914379-98-9

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

2-[[2-(hydroxyamino)-2-oxoethyl]-[(4-nitrophenyl)methyl]amino]acetic acid

InChI

InChI=1S/C11H13N3O6/c15-10(12-18)6-13(7-11(16)17)5-8-1-3-9(4-2-8)14(19)20/h1-4,18H,5-7H2,(H,12,15)(H,16,17)

InChI Key

UWPIDTMYKGDVLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)NO)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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